2-[4-(4-Bromophenoxy)butylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Bromophenoxy)butylamino]ethanol is an organic compound with the molecular formula C12H18BrNO2 It is characterized by the presence of a bromophenoxy group attached to a butylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol typically involves the reaction of 4-bromophenol with butylamine and ethylene oxide. The process can be summarized in the following steps:
Formation of 4-(4-Bromophenoxy)butylamine: This intermediate is synthesized by reacting 4-bromophenol with butylamine in the presence of a base such as sodium hydroxide.
Reaction with Ethylene Oxide: The intermediate 4-(4-Bromophenoxy)butylamine is then reacted with ethylene oxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutylaminoethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Bromophenoxy)butylamino]acetaldehyde.
Reduction: Formation of 2-[4-(4-Phenoxy)butylamino]ethanol.
Substitution: Formation of various substituted phenoxybutylaminoethanol derivatives.
Scientific Research Applications
2-[4-(4-Bromophenoxy)butylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the butylaminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Lacks the butylamino group, making it less versatile in biological applications.
4-(4-Bromophenoxy)butylamine: Lacks the ethanol moiety, affecting its solubility and reactivity.
2-(Butylamino)ethanol: Lacks the bromophenoxy group, reducing its potential for specific interactions with biological targets.
Uniqueness
2-[4-(4-Bromophenoxy)butylamino]ethanol is unique due to the presence of both the bromophenoxy and butylaminoethanol groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-bromophenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJWSCYBAWJQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCNCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.